An In-depth Technical Guide to FITC-labeled Keap1-Nrf2 Probes for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to FITC-labeled Keap1-Nrf2 Probes for Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the Keap1-Nrf2 interaction a promising therapeutic target.
A key tool in the discovery of small molecule inhibitors of the Keap1-Nrf2 interaction is the use of fluorescently labeled probes. This guide focuses on the fluorescein (B123965) isothiocyanate (FITC)-labeled Keap1-Nrf2 probe, a synthetic peptide derived from the Nrf2 protein that is labeled with the FITC fluorophore. This probe allows for the sensitive and quantitative measurement of the Keap1-Nrf2 interaction in a high-throughput format, primarily through Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Core Concepts: The FITC-labeled Keap1-Nrf2 Probe
The most commonly utilized FITC-labeled Keap1-Nrf2 probe is a peptide mimic of the high-affinity "ETGE" binding motif found in the Neh2 domain of Nrf2. This motif is essential for the interaction with the Kelch domain of Keap1.
Probe Specifications:
A widely used probe has the following characteristics:
| Property | Value |
| Sequence | LDEETGEFL (Modifications: Leu-1 = FITC-Leu, Leu-9 = C-terminal amide) |
| Molecular Weight | 1440.5 g/mol |
| Formula | C₆₇H₈₁N₁₁O₂₃S |
| Excitation Wavelength (λex) | ~490 nm |
| Emission Wavelength (λem) | ~520 nm |
| Dissociation Constant (Kd) | 22.3 nM |
The FITC label provides the necessary fluorescent properties for detection, while the peptide sequence ensures specific binding to the Keap1 protein. The C-terminal amidation is a common modification to increase peptide stability.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a cornerstone of the cellular antioxidant response. The following diagram illustrates the key events in this pathway under both basal and stress conditions.
Caption: The Keap1-Nrf2 Signaling Pathway.
Data Presentation: Quantitative Analysis of Probe Performance
The effectiveness of a FITC-labeled Keap1-Nrf2 probe is determined by its binding affinity to Keap1 and its performance in screening assays. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinities of Nrf2-derived Peptides to Keap1
| Peptide Sequence | Length | Modification | Binding Affinity (Kd) | Reference |
| FITC-LDEETGEFL-OH | 9-mer | C-terminal acid | 65.1 nM | [1] |
| FITC-LDEETGEFL-NH₂ | 9-mer | C-terminal amide | 25.6 nM | [1] |
| FITC-DEETGEFL-OH | 8-mer | C-terminal acid | ~0.75 µM | [1] |
| FITC-(16-mer Nrf2 peptide) | 16-mer | Not specified | 28.7 nM | [1] |
Table 2: IC₅₀ Values of Keap1-Nrf2 Interaction Inhibitors Determined by Fluorescence Polarization
| Inhibitor | IC₅₀ | Reference |
| N-Acetyl-9-mer-Nrf2 amide | 3.48 µM | [1] |
| 10-mer Nrf2 peptide | < IC₅₀ of 9-mer | [1] |
| 16-mer Nrf2 peptide | < IC₅₀ of 10-mer | [1] |
| ML334 | 1.6 µM | [2][3] |
| Dimethylformamide (DMF) | 6.34 µM | [4] |
| Zafirlukast | 5.87 µM | [4] |
| Ketoconazole | 1.67 µM | [4] |
| Dutasteride | 2.81 µM | [4] |
| Iridium (III) complex 1 | 1.09 µM | [5] |
Table 3: Assay Performance Metrics for Keap1-Nrf2 Fluorescence Polarization Assay
| Parameter | Value | Significance | Reference |
| Z'-factor | 0.70 | Indicates an excellent assay suitable for high-throughput screening (HTS). A Z'-factor between 0.5 and 1.0 is considered excellent. | [1] |
| DMSO Tolerance | Up to 20% | High tolerance to DMSO, a common solvent for compound libraries, is crucial for HTS. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of assays using FITC-labeled Keap1-Nrf2 probes.
Experimental Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay
This protocol is adapted from Inoyama et al., 2012.[1]
Objective: To determine the inhibitory potential of test compounds on the Keap1-Nrf2 interaction.
Materials:
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FITC-labeled 9-mer Nrf2 peptide amide probe (e.g., FITC-LDEETGEFL-NH₂)
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Purified human Keap1 Kelch domain protein
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Assay Buffer: 10 mM HEPES, pH 7.4
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Test compounds dissolved in DMSO
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Positive Control: N-Acetyl-9-mer-Nrf2 amide or other known inhibitor
-
Negative Control: DMSO
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384-well, black, non-binding surface microplates
Procedure:
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Reagent Preparation:
-
Prepare a stock solution of the FITC-labeled Nrf2 peptide probe in the assay buffer. Protect from light.
-
Prepare a stock solution of the Keap1 Kelch domain protein in the assay buffer. Keep on ice.
-
Prepare serial dilutions of test compounds and the positive control in DMSO.
-
-
Assay Setup (40 µL total volume per well):
-
To each well of the 384-well plate, add the following in order:
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20 µL of assay buffer containing the desired final concentration of DMSO (e.g., 2%).
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10 µL of 40 nM FITC-9mer Nrf2 peptide amide in assay buffer (final concentration: 10 nM).
-
For test wells: Add a small volume (e.g., 0.4 µL) of the test compound dilution.
-
For positive control wells: Add the positive control.
-
For negative control (maximum polarization) wells: Add DMSO.
-
For minimum polarization wells (probe only): Add assay buffer instead of Keap1 protein.
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10 µL of 400 nM Keap1 Kelch domain protein in assay buffer (final concentration: 100 nM).
-
-
-
Incubation:
-
Centrifuge the plate at 370 x g for 2 minutes to remove air bubbles and ensure mixing.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where:
-
P_sample is the polarization of the test well.
-
P_min is the polarization of the probe only (minimum polarization).
-
P_max is the polarization of the probe with Keap1 and DMSO (maximum polarization).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Experimental Protocol 2: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on the principles described by Xia et al., 2021.[6]
Objective: To identify inhibitors of the Keap1-Nrf2 interaction using a TR-FRET format.
Materials:
-
His-tagged Keap1 Kelch domain protein
-
FITC-labeled 9-mer Nrf2 peptide amide
-
Tb-conjugated anti-His antibody (Donor)
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
Test compounds in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the assay buffer.
-
-
Assay Setup (20 µL total volume per well):
-
Dispense a small volume of the test compound or DMSO (for controls) into the wells.
-
Add 5 µL of serially diluted His-tagged Keap1 Kelch domain protein.
-
Add 5 µL of Tb-anti-His antibody (final concentration to be optimized, e.g., 0.5 nM).
-
Incubate at room temperature for 30 minutes to allow for the labeling of Keap1.
-
Add 10 µL of FITC-labeled 9-mer Nrf2 peptide amide (final concentration to be optimized, e.g., 20 nM).
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Typically, this involves excitation at ~340 nm and measuring emission at both the donor wavelength (~490 nm) and the acceptor wavelength (~520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 490 nm).
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Determine the percent inhibition based on the reduction of the TR-FRET signal in the presence of the inhibitor compared to the DMSO control.
-
Calculate IC₅₀ values from the dose-response curves.
-
Mandatory Visualizations
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of the Keap1-Nrf2 interaction using a FITC-labeled probe.
References
- 1. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
